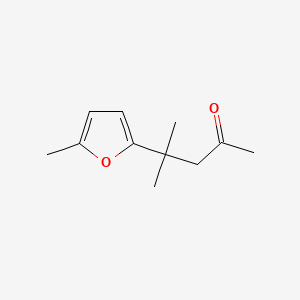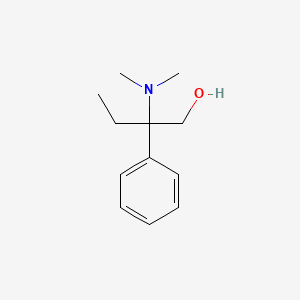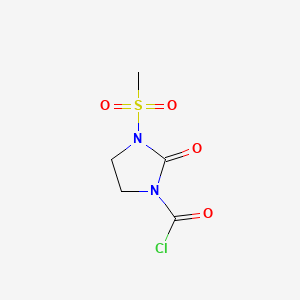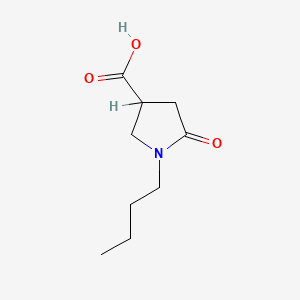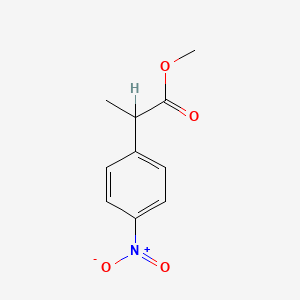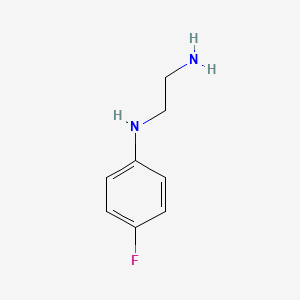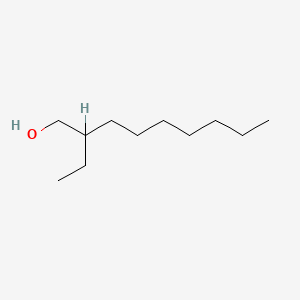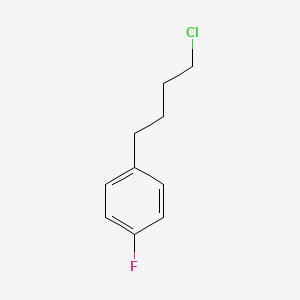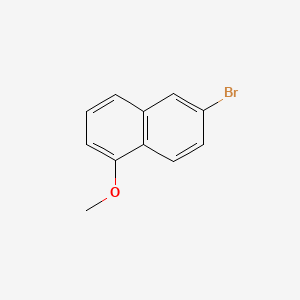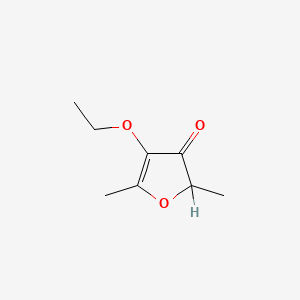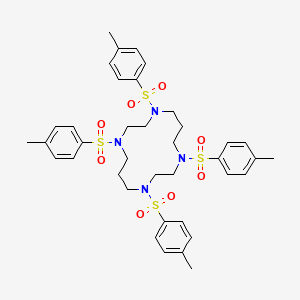
1,4,8,11-Tetratosyl-1,4,8,11-tetraazacyclotetradecane
Overview
Description
1,4,8,11-Tetratosyl-1,4,8,11-tetraazacyclotetradecane is used in the synthesis of molecules with electroactive cavities. It acts as a nitrogen crown ether analogue and as an antioxidant in rubber .
Synthesis Analysis
The synthesis of 1,4,8,11-Tetratosyl-1,4,8,11-tetraazacyclotetradecane involves the addition of a solution of concentrated hydrochloric acid in water at a temperature between 45° C. and 55° C. The mixture is stirred for 5 minutes, and then 1.34 L. of heptane is added over a period of 2 minutes while the temperature is maintained between 40° C. and 45° C .Molecular Structure Analysis
The molecular formula of 1,4,8,11-Tetratosyl-1,4,8,11-tetraazacyclotetradecane is C38H48N4O8S4, and its molecular weight is 817.06 . The structure contains a total of 106 bonds, including 58 non-H bonds, 32 multiple bonds, 8 rotatable bonds, 8 double bonds, 24 aromatic bonds, 4 six-membered rings, and 4 sulfonamides .Chemical Reactions Analysis
1,4,8,11-Tetratosyl-1,4,8,11-tetraazacyclotetradecane is used in the synthesis of molecules with electroactive cavities. It acts as a nitrogen crown ether analogue and as an antioxidant in rubber . It can also be used as a precursor for the synthesis oftrans-difunctionalized derivatives .
Scientific Research Applications
Formation of Metal Compounds
Cyclam is versatile in the formation of compounds with metal ions such as Co2+, Ni2+, Cu2+, and Zn2+ . It can form species with a four-coordinate metal in the N4 cavity of the ligand alone, and also with either one or two additional axial ligands .
Synthesis of Molecules with Electroactive Cavities
1,4,8,11-Tetratosyl-1,4,8,11-tetraazacyclotetradecane is used in the synthesis of molecules with electroactive cavities . This property makes it useful in the field of materials science and electronics.
Antioxidant in Rubber
This compound acts as an antioxidant in rubber . This application is important in the manufacturing industry, particularly in the production of rubber products.
Preparation of Plerixafor Derivatives
Cyclam is used in the preparation of plerixafor derivatives . Plerixafor is a medication that stimulates the release of stem cells from the bone marrow into the bloodstream.
Development of Radiopharmaceuticals
Cyclam derivatives have potential applications in nuclear medicine, particularly in the development of radiopharmaceuticals . These are radioactive compounds used for diagnosis or treatment of diseases.
Formation of Stable Metal Complexes
Cyclam forms more stable metal complexes compared to open chain ligands . This property is useful in various fields, including catalysis and materials synthesis.
Synthesis of Cyanide-Bridged Fe III -Cu II Complexes
Cyclam can be used as a ligand in the synthesis of cyanide-bridged Fe III -Cu II complexes . These complexes have potential applications in magnetic materials and catalysis.
Versatile Tool in Scientific Research
1,4,8,11-Tetratosyl-1,4,8,11-tetraazacyclotetradecane is a complex chemical compound widely used in scientific research . Its versatile properties make it a valuable tool in various fields, including pharmaceuticals, catalysis, and material synthesis.
Mechanism of Action
Target of action
“1,4,8,11-Tetraazacyclotetradecane” is an azamacrocycle that forms stable metal complexes . It’s likely that “1,4,8,11-Tetratosyl-1,4,8,11-tetraazacyclotetradecane” has similar properties.
Mode of action
As a ligand, “1,4,8,11-Tetraazacyclotetradecane” binds strongly to a wide range of metal ions . The tosyl groups in “1,4,8,11-Tetratosyl-1,4,8,11-tetraazacyclotetradecane” may modify this interaction.
Future Directions
1,4,8,11-Tetratosyl-1,4,8,11-tetraazacyclotetradecane has potential applications in the synthesis of molecules with electroactive cavities . It can also be used as a precursor for the synthesis of trans-difunctionalized derivatives , indicating potential future directions in the field of organic synthesis.
properties
IUPAC Name |
1,4,8,11-tetrakis-(4-methylphenyl)sulfonyl-1,4,8,11-tetrazacyclotetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H48N4O8S4/c1-31-7-15-35(16-8-31)51(43,44)39-23-5-24-41(53(47,48)37-19-11-33(3)12-20-37)29-30-42(54(49,50)38-21-13-34(4)14-22-38)26-6-25-40(28-27-39)52(45,46)36-17-9-32(2)10-18-36/h7-22H,5-6,23-30H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVMBINCTWKHOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CCN(CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C)S(=O)(=O)C5=CC=C(C=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48N4O8S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389067 | |
| Record name | 1,4,8,11-TETRATOSYL-1,4,8,11-TETRAAZACYCLOTETRADECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
817.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,8,11-Tetratosyl-1,4,8,11-tetraazacyclotetradecane | |
CAS RN |
71089-74-2 | |
| Record name | 1,4,8,11-Tetrakis[(4-methylphenyl)sulfonyl]-1,4,8,11-tetraazacyclotetradecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71089-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,8,11-TETRATOSYL-1,4,8,11-TETRAAZACYCLOTETRADECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetrakis[(4-methylphenyl)sulfonyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



